

Di-tert-butyl Disulfide (CAS 110-06-5): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Di-tert-butyl disulfide	
Cat. No.:	B089511	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Di-tert-butyl disulfide** (DTBDS), a significant organic intermediate with diverse applications in industrial and pharmaceutical chemistry. This document details its physicochemical properties, safety data, synthesis methodologies, and its role as a precursor in the synthesis of pharmacologically active molecules.

Core Technical Data

The fundamental properties of **Di-tert-butyl disulfide** are summarized in the following tables, providing a ready reference for laboratory and development work.

Physical Properties



Property	Value	Reference(s)
Molecular Formula	C8H18S2	[1]
Molecular Weight	178.36 g/mol	[1]
Appearance	Clear, pale yellow to yellow liquid	[2]
Odor	Stench	[3]
Density	0.923 g/mL at 25 °C	[1][4]
Melting Point	-5 °C	[2][3]
Boiling Point	200-201 °C	[1][5]
Flash Point	62 °C (143.6 °F) - closed cup	[1][4]
Vapor Pressure	51.7 mmHg at 37.7 °C	[1][2]
Vapor Density	5 (vs air)	[1][2]
Refractive Index	n20/D 1.490	[1][5]
Solubility	Insoluble in water; Soluble in alcohol and chloroform (sparingly).	[6]
LogP (octanol/water)	4.698 (estimated)	[2][7]

Chemical Properties



Property	Value/Description	Reference(s)
Chemical Structure	(CH ₃) ₃ CSSC(CH ₃) ₃	[1]
InChI Key	BKCNDTDWDGQHSD- UHFFFAOYSA-N	[1]
SMILES	CC(C)(C)SSC(C)(C)C	[1]
Functional Group	Disulfide	[1]
Reactivity	Reacts with strong oxidizing agents.	[3]

Safety and Handling



Hazard Information	Description	Reference(s)
GHS Pictograms	GHS09 (Hazardous to the aquatic environment)	[1][4]
Hazard Statements	H227: Combustible liquidH411: Toxic to aquatic life with long lasting effects	[8][9]
Precautionary Statements	P210, P273, P280, P370+P378, P391, P403+P235, P501	[8]
Storage	Store in a well-ventilated place. Keep cool. Store under inert atmosphere.	[3][8]
Personal Protective Equipment	Eyeshields, gloves, multi- purpose combination respirator cartridge (US)	[1][4]
Incompatible Materials	Strong oxidizing agents, strong bases, strong reducing agents, peroxides.	[3]
Hazard Class	Aquatic Chronic 2	[1][4]
WGK	WGK 3	[1][4]

Experimental Protocols: Synthesis of Di-tert-butyl Disulfide

Di-tert-butyl disulfide can be synthesized through various methods. Below are detailed protocols for two common approaches.

Method 1: Oxidation of tert-Butyl Mercaptan with Hydrogen Peroxide

This method describes a clean synthesis approach using hydrogen peroxide as the oxidant and a copper(I) chloride catalyst in acetone.



Materials:

- tert-Butyl mercaptan (t-BuSH)
- Copper(I) chloride (CuCl)
- 30% Hydrogen peroxide (H₂O₂)
- Acetone
- Nitrogen gas (for inert atmosphere)

Equipment:

- Three-neck round-bottom flask
- · Overhead stirrer
- Two syringe pumps
- · Cooling bath
- Standard glassware for workup (separatory funnel, filtration apparatus)

Procedure:

- To a three-neck round-bottomed flask equipped with an overhead stirrer and under a nitrogen atmosphere, add copper(I) chloride (catalyst).
- Add acetone as the solvent to the flask. The molar ratio of tert-butyl mercaptan to catalyst is approximately 1:0.005 to 1:0.05.[10] The volume ratio of acetone to tert-butyl mercaptan is between 1:1 and 9:1.[10]
- Add tert-butyl mercaptan to the reaction mixture.
- Cool the reaction mixture to the desired temperature, typically between -20 °C and 70 °C, using a cooling bath.[10]



- Slowly add 30% aqueous hydrogen peroxide to the vigorously stirred reaction mixture over an extended period (e.g., 20 hours) using syringe pumps.[7] The molar ratio of tert-butyl mercaptan to hydrogen peroxide is approximately 1:0.5 to 1:1.[10]
- Monitor the reaction progress by a suitable method (e.g., GC-MS) until the conversion of tertbutyl mercaptan is complete (typically >98%).[10]
- · Upon completion, filter the reaction mixture to remove the catalyst.
- Remove the acetone from the filtrate under reduced pressure.
- Allow the remaining mixture to stand and separate into layers.
- Isolate the organic layer, which is the Di-tert-butyl disulfide product. The selectivity is typically between 90-96%.[10]

Method 2: Phase-Transfer Catalysis under Microwave Irradiation

This method utilizes a phase-transfer catalyst and microwave irradiation to synthesize **Di-tert-butyl disulfide** from t-butyl chloride, sublimed sulfur, and sodium hydroxide.[11]

Materials:

- t-Butyl chloride
- Sublimed sulfur
- Sodium hydroxide (NaOH)
- Polyethylene glycol 400 (PEG-400) as the phase-transfer catalyst
- Water

Equipment:

Microwave reactor



- Reaction vessel suitable for microwave synthesis
- Magnetic stirrer
- · Standard glassware for workup

Procedure:

- In a microwave-safe reaction vessel, combine t-butyl chloride, sublimed sulfur, sodium hydroxide, and PEG-400 in an aqueous solution.
- Place the reaction vessel in a microwave reactor equipped with a magnetic stirrer.
- Irradiate the mixture with microwaves at a controlled power and temperature for a specified duration. The use of microwave irradiation can significantly shorten the reaction time.
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield **Di-tert-butyl disulfide**. This method is reported to have a high conversion rate.[11]

Role in Drug Development: Precursor to a Neuropeptide Y Y5 Receptor Antagonist

Di-tert-butyl disulfide is a key starting material in the synthesis of Velneperit, a novel and potent antagonist of the Neuropeptide Y (NPY) Y5 receptor.[2] The NPY system, particularly the Y5 receptor, is implicated in the regulation of appetite and energy balance, making it a target for the development of anti-obesity therapeutics.

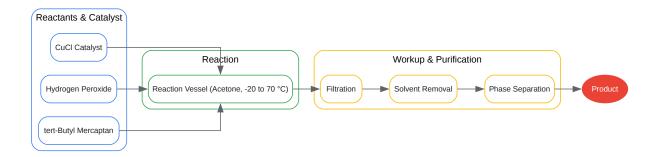
The NPY Y5 Receptor Signaling Pathway



The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit of the heterotrimeric G-protein.[6] Activation of the Y5 receptor by its endogenous ligand, NPY, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). The downstream effects of this pathway can influence various cellular processes, including cell growth and migration, through modulation of pathways such as the ERK1/2 signaling cascade.[12][13]

An antagonist like Velneperit binds to the NPY Y5 receptor but does not activate it. By competitively blocking the binding of NPY, the antagonist prevents the initiation of this downstream signaling cascade, thereby inhibiting the physiological effects mediated by the Y5 receptor.

Visualizations Synthesis Workflow of Di-tert-butyl Disulfide

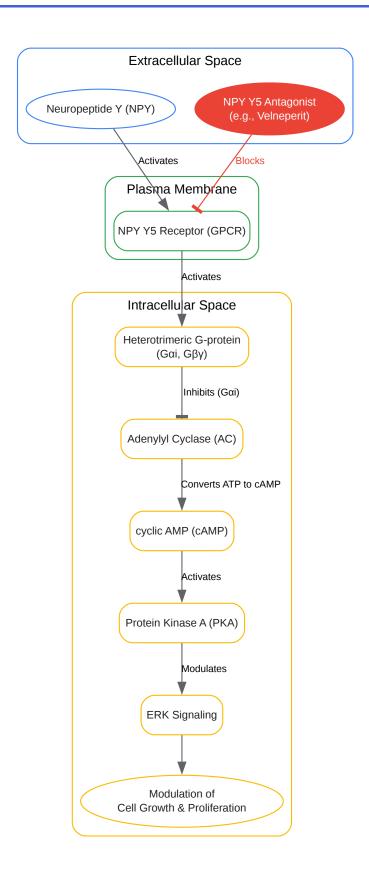


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Caption: A representative workflow for the synthesis of **Di-tert-butyl disulfide**.

NPY Y5 Receptor Signaling Pathway and Antagonism





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